4-Thiazolidinone, 2-(2-chlorophenyl)-3-(2-pyrimidinyl)-
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Overview
Description
4-Thiazolidinone, 2-(2-chlorophenyl)-3-(2-pyrimidinyl)- is a heterocyclic compound that contains a thiazolidinone ring substituted with a chlorophenyl and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2-chlorophenyl)-3-(2-pyrimidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 2-chlorophenyl isothiocyanate with a pyrimidinyl amine in the presence of a base, followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazolidinone ring or the substituents, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-(2-chlorophenyl)-3-(2-pyrimidinyl)- would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone, 2-(2-chlorophenyl)-3-(2-pyridyl)-
- 4-Thiazolidinone, 2-(2-chlorophenyl)-3-(2-pyrimidinyl)-5-methyl-
- This compound5-ethyl-
Uniqueness
The uniqueness of 4-Thiazolidinone, 2-(2-chlorophenyl)-3-(2-pyrimidinyl)- lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
96733-50-5 |
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Molecular Formula |
C13H10ClN3OS |
Molecular Weight |
291.76 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-2-1-4-9(10)12-17(11(18)8-19-12)13-15-6-3-7-16-13/h1-7,12H,8H2 |
InChI Key |
MVXVBBNUJOOGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=CC=N3 |
Origin of Product |
United States |
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